9-DHAB III;13-Acetyl-9-dihydrobaccatin III
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Overview
Description
9-Dihydro-13-acetylbaccatin III is a taxane compound originally isolated from the Canadian yew tree (Taxus canadensis). It is a significant intermediate in the synthesis of paclitaxel, a potent anticancer agent. The compound has a complex molecular structure with the formula C33H42O12 and a molecular weight of 630.69 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 9-Dihydro-13-acetylbaccatin III involves several synthetic routes. One common method is the selective protection and deprotection of the C-7 hydroxyl functionality, which facilitates the synthesis of novel taxol intermediates . Another method involves the selective oxidation of the C-9 hydroxyl without the need for protection of the C-7 hydroxyl .
Industrial Production Methods: Industrial production of 9-Dihydro-13-acetylbaccatin III often involves extraction from the leaves of the Canadian yew tree using patented SuperFluids™ CXP technology followed by segmentation chromatography . This method ensures a high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 9-Dihydro-13-acetylbaccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for converting the compound into other valuable intermediates and final products.
Common Reagents and Conditions: Common reagents used in the reactions of 9-Dihydro-13-acetylbaccatin III include oxidizing agents for selective oxidation and protecting groups for selective protection and deprotection of hydroxyl functionalities .
Major Products Formed: The major products formed from the reactions of 9-Dihydro-13-acetylbaccatin III include baccatin III and 10-deacetylbaccatin III, which are important intermediates in the synthesis of paclitaxel and docetaxel .
Scientific Research Applications
9-Dihydro-13-acetylbaccatin III has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an intermediate in the synthesis of paclitaxel, a drug approved by the FDA for the treatment of various cancers, including breast cancer, non-small cell lung cancer, and ovarian cancer . The compound’s ability to disrupt mitosis by preventing microtubule destabilization makes it a valuable tool in cancer research .
Mechanism of Action
The mechanism of action of 9-Dihydro-13-acetylbaccatin III involves the disruption of mitosis by preventing microtubule destabilization and spindle fiber formation in animal cells . This mechanism is similar to that of paclitaxel, which binds to microtubules and stabilizes them, preventing their disassembly and thereby inhibiting cell division .
Comparison with Similar Compounds
9-Dihydro-13-acetylbaccatin III is similar to other taxane compounds such as baccatin III and 10-deacetylbaccatin III. it is unique in its abundance in the Canadian yew tree and its role as a key intermediate in the synthesis of paclitaxel . Other similar compounds include 7,9-deacetylbaccatin VI, which also serves as an intermediate in the synthesis of taxane-based drugs .
Properties
Molecular Formula |
C26H38O10 |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
[(1R,4S,10S)-4,12-diacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] acetate |
InChI |
InChI=1S/C26H38O10/c1-12-16(34-13(2)27)9-25(32)10-17-24(7,18(30)8-19-26(17,11-33-19)36-15(4)29)22(31)21(35-14(3)28)20(12)23(25,5)6/h16-19,21-22,30-32H,8-11H2,1-7H3/t16?,17?,18?,19?,21?,22?,24-,25-,26+/m0/s1 |
InChI Key |
HZONGTIGNCOSIU-WUAUABDQSA-N |
Isomeric SMILES |
CC1=C2C(C([C@@]3(C(CC4[C@](C3C[C@](C2(C)C)(CC1OC(=O)C)O)(CO4)OC(=O)C)O)C)O)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3CC(C2(C)C)(CC1OC(=O)C)O)(CO4)OC(=O)C)O)C)O)OC(=O)C |
Origin of Product |
United States |
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